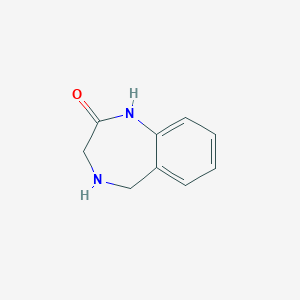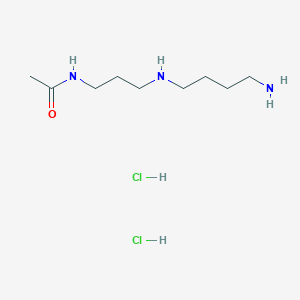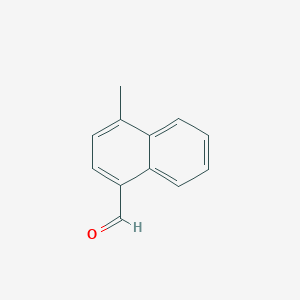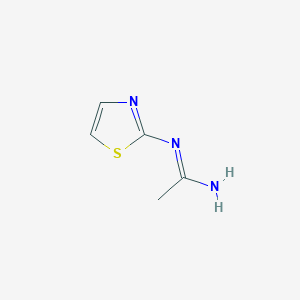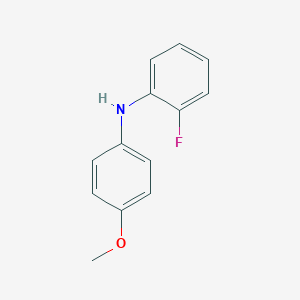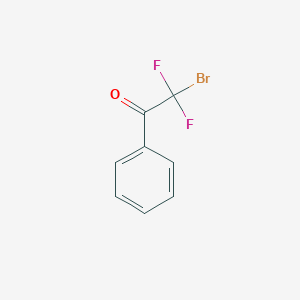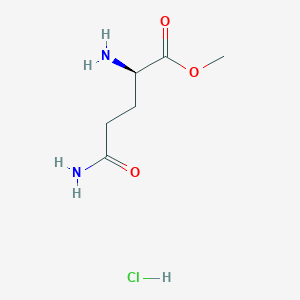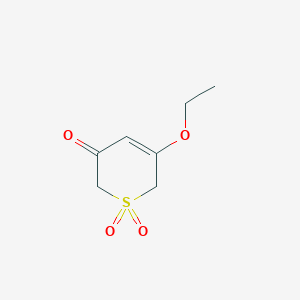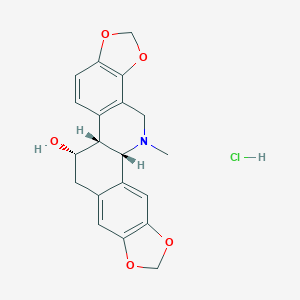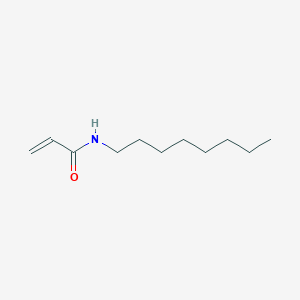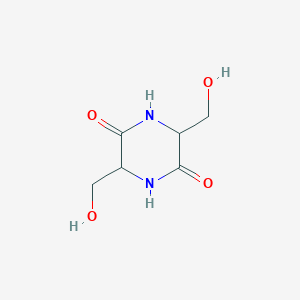![molecular formula C21H38O2 B157212 Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate CAS No. 10152-67-7](/img/structure/B157212.png)
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate, commonly known as MDCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopropyl-containing fatty acid esters and has been synthesized using various methods.
作用機序
The exact mechanism of action of MDCP is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. This, in turn, can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
生化学的および生理学的効果
Studies have shown that MDCP can affect various biochemical and physiological processes in cells. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids and prostaglandins. It can also affect the expression of certain genes involved in lipid metabolism and signaling pathways. These effects can lead to changes in cell growth, proliferation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using MDCP in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of MDCP on specific processes without affecting other cellular processes. However, one limitation is that MDCP can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are many potential future directions for research on MDCP. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another area of research is in the study of lipid metabolism and signaling pathways, which could lead to a better understanding of the underlying mechanisms of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MDCP and its effects on various cellular processes.
Conclusion
In conclusion, MDCP is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its synthesis method has been studied and reported in various studies. MDCP has been studied for its potential applications in cancer treatment, anti-inflammatory agents, and the study of lipid metabolism and signaling pathways. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. MDCP can affect various biochemical and physiological processes in cells, and its specificity for certain enzymes and pathways makes it an attractive compound for research. There are many potential future directions for research on MDCP, which could lead to the development of new drugs and a better understanding of various cellular processes.
合成法
The synthesis of MDCP has been reported in various studies. One of the most commonly used methods involves the reaction of 2-decylcyclopropanol with methyl 3-bromopropionate in the presence of a base. This reaction produces MDCP as the main product, along with some side products. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学的研究の応用
MDCP has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that MDCP has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Other potential applications include the development of new anti-inflammatory agents, as well as the study of lipid metabolism and lipid signaling pathways.
特性
CAS番号 |
10152-67-7 |
|---|---|
製品名 |
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
分子式 |
C21H38O2 |
分子量 |
322.5 g/mol |
IUPAC名 |
methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-17-14-19(17)16-20-15-18(20)12-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
InChIキー |
UUEGGKLQKBHHGR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
正規SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
同義語 |
2-[(2-Decylcyclopropyl)methyl]cyclopropanepropionic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
